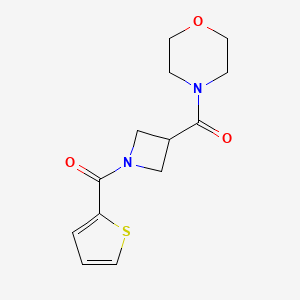

(3-(Morpholine-4-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Description

(3-(Morpholine-4-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a morpholine moiety linked via a carbonyl group to an azetidine (four-membered nitrogen-containing ring), which is further substituted with a thiophen-2-ylmethanone group. The thiophene moiety, a sulfur-containing aromatic heterocycle, is known for its electron-rich properties, making it a common scaffold in pharmaceuticals and materials science .

Properties

IUPAC Name |

morpholin-4-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c16-12(14-3-5-18-6-4-14)10-8-15(9-10)13(17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCFGDKXQCSNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2CN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Morpholine-4-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features an azetidine ring, a morpholine ring, and a thiophene moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its applications in treating various diseases. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . The structure can be broken down as follows:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Morpholine Ring : A six-membered ring with both nitrogen and oxygen, enhancing solubility and biological interaction.

- Thiophene Moiety : A five-membered ring containing sulfur, known for its role in various pharmacological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of morpholine and thiophene have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Morpholine-thiophene derivative 1 | E. coli | 32 µg/mL |

| Morpholine-thiophene derivative 2 | S. aureus | 16 µg/mL |

| This compound | Various strains | Pending further study |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Case studies have demonstrated that similar azetidine derivatives can inhibit tumor growth in vitro and in vivo.

Case Study Example :

A study evaluated the anticancer effects of azetidine derivatives on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM for a related compound, suggesting that modifications to the azetidine structure could enhance potency.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The morpholine and thiophene groups may interact with key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature of the thiophene ring can facilitate membrane penetration, leading to cellular disruption.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways via caspase activation.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Studies : Identifying which modifications enhance biological activity.

- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on heterocyclic cores, substituents, physicochemical properties, and bioactivity.

Table 1: Structural Comparison of Key Compounds

Key Structural Insights

- Heterocyclic Diversity : The target compound’s azetidine-morpholine-thiophene triad is distinct from pyrazoline () or benzofuran () cores in analogs. Smaller rings (e.g., azetidine) may enhance metabolic stability compared to larger heterocycles .

- Substituent Impact : Thiophene substitution is common across analogs, but electron-withdrawing groups (e.g., 4-iodophenyl in ) enhance PI3Kγ inhibition, suggesting that substituent electronics critically modulate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.